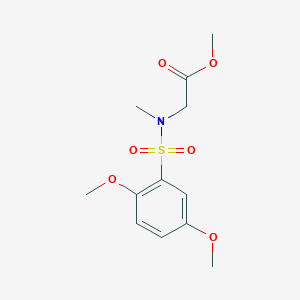
Methyl 2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetate is a useful research compound. Its molecular formula is C12H17NO6S and its molecular weight is 303.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Methyl 2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetate is a synthetic compound that is structurally related to the class of compounds known as 2,5-dimethoxy-amphetamines . These compounds are known to have stimulant activities on the central nervous system due to the increase of monoaminergic transmission . Therefore, it can be inferred that the primary targets of this compound are likely to be monoamine receptors in the central nervous system.
Mode of Action
These compounds are known to interact with monoamine receptors, leading to an increase in monoaminergic transmission . This interaction could result in changes in neuronal signaling and neurotransmitter release, potentially leading to the observed psychoactive effects.
Biochemical Pathways
Given its structural similarity to 2,5-dimethoxy-amphetamines, it is likely that it affects the monoaminergic pathways, particularly those involving neurotransmitters such as dopamine, norepinephrine, and serotonin . The downstream effects of these interactions could include changes in mood, cognition, and perception.
Pharmacokinetics
Based on its structural similarity to other amphetamines, it can be hypothesized that it is likely to be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Based on its structural similarity to 2,5-dimethoxy-amphetamines, it is likely to result in increased monoaminergic transmission, leading to changes in neuronal signaling and neurotransmitter release . These changes could potentially result in psychoactive effects, including changes in mood, cognition, and perception.
Properties
IUPAC Name |
methyl 2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6S/c1-13(8-12(14)19-4)20(15,16)11-7-9(17-2)5-6-10(11)18-3/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMLLLSUGBYPQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)S(=O)(=O)C1=C(C=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














